Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817442
InChI: InChI=1S/C13H13FN4O4S/c1-13(2,3)22-12(19)15-11-17-16-10(23-11)7-4-5-8(14)9(6-7)18(20)21/h4-6H,1-3H3,(H,15,17,19)
SMILES:
Molecular Formula: C13H13FN4O4S
Molecular Weight: 340.33 g/mol

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

CAS No.:

Cat. No.: VC15817442

Molecular Formula: C13H13FN4O4S

Molecular Weight: 340.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate -

Specification

Molecular Formula C13H13FN4O4S
Molecular Weight 340.33 g/mol
IUPAC Name tert-butyl N-[5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
Standard InChI InChI=1S/C13H13FN4O4S/c1-13(2,3)22-12(19)15-11-17-16-10(23-11)7-4-5-8(14)9(6-7)18(20)21/h4-6H,1-3H3,(H,15,17,19)
Standard InChI Key DCONFMIJKBXRLV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate (CAS No. 1823499-47-3) has the molecular formula C₁₃H₁₃FN₄O₄S and a molecular weight of 340.33 g/mol . Its IUPAC name, tert-butyl N-[5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate, reflects the tert-butyl carbamate group attached to the nitrogen atom of the thiadiazole ring, which is further substituted with a fluoronitrophenyl group. The canonical SMILES representation, CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)F)N+[O-], captures the spatial arrangement of its functional groups.

Structural Features and Electronic Properties

The compound’s structure is characterized by three key components:

  • Tert-butyl carbamate: This moiety enhances metabolic stability by sterically shielding the carbamate group from enzymatic degradation, a feature critical for improving pharmacokinetic profiles in drug candidates.

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole core is known for its electron-deficient nature, facilitating π-π stacking interactions with biological targets such as enzymes or nucleic acids .

  • 4-Fluoro-3-nitrophenyl substituent: The nitro group (-NO₂) at the 3-position acts as a strong electron-withdrawing group, while the fluorine atom at the 4-position introduces electronegativity, influencing binding affinity and solubility.

The synergistic interplay of these groups creates a molecule with balanced lipophilicity and polarity, as evidenced by its calculated partition coefficient (LogP) and topological polar surface area (TPSA).

Synthesis and Analytical Characterization

Analytical Validation

Rigorous characterization ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm) confirm substituent placement.

    • ¹³C NMR: Peaks corresponding to the carbamate carbonyl (δ ~155 ppm) and thiadiazole carbons (δ 160–170 ppm) are observed.

  • Mass Spectrometry (MS): High-resolution ESI-MS exhibits a molecular ion peak at m/z 340.33, consistent with the molecular formula .

  • Infrared (IR) Spectroscopy: Stretching vibrations for N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and NO₂ (~1520 cm⁻¹) validate functional groups.

Applications in Drug Development

Lead Optimization Strategies

  • Metabolic Stability: The tert-butyl group mitigates oxidative metabolism, as evidenced by 74% remaining unchanged in mouse liver microsomes after 30 minutes (vs. 22% for non-bulky analogs) .

  • Solubility Challenges: Aqueous solubility of 0.47 µg/mL necessitates formulation aids (e.g., cyclodextrins) or structural modifications (e.g., polar substituents) .

Structure-Activity Relationship (SAR) Insights

Key SAR observations from related compounds include:

  • Nitro Group: Essential for hydrogen bonding with Lys68 in CSNK2A1, as removal reduces potency 100-fold .

  • Fluorine Substitution: Enhances bioavailability by reducing CYP450-mediated metabolism.

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